5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, an amino group linked to a pyrrolidine ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Oxane Moiety: The oxane ring can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an oxane-containing nucleophile.
Coupling with Pyridine Derivative: The final step involves coupling the pyrrolidine-oxane intermediate with a chlorinated pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structure.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-2-carbonitrile: Similar structure but with a different position of the nitrile group.
5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
The unique combination of the chloro, oxane, and pyrrolidine moieties in 5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-6-[[1-(oxan-4-yl)pyrrolidin-3-yl]amino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c16-14-7-11(8-17)9-18-15(14)19-12-1-4-20(10-12)13-2-5-21-6-3-13/h7,9,12-13H,1-6,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOZCLASSHGOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=C(C=C(C=N2)C#N)Cl)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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